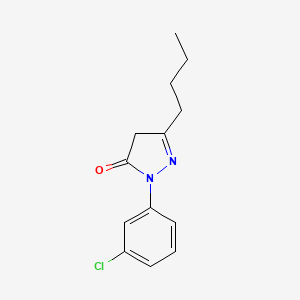
3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one, also known as Clotrimazole, is a synthetic antifungal medication that is commonly used to treat various fungal infections. It belongs to the class of imidazole antifungal agents and is known to be an effective treatment for a wide range of fungal infections.
Mechanism of Action
3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membrane structure and function, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed into the bloodstream and is metabolized in the liver. This compound has been found to have a half-life of approximately 2 hours and is excreted primarily in the urine.
Advantages and Limitations for Lab Experiments
3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, this compound has been extensively studied and its mechanism of action is well-understood. However, this compound has limitations in its use in laboratory experiments. It has been found to have limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research involving 3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one. One area of interest is the potential use of this compound in treating cancer. Studies have shown that this compound has anticancer properties and may be effective in treating certain types of cancer. Another area of interest is the potential use of this compound in treating Alzheimer's disease. Studies have shown that this compound may be effective in reducing the accumulation of beta-amyloid plaques, a key hallmark of Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in these areas.
Scientific Research Applications
3-Butyl-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used to treat infections such as ringworm, athlete's foot, jock itch, and vaginal yeast infections. This compound has also been studied for its potential use in treating other conditions such as cancer and Alzheimer's disease.
properties
IUPAC Name |
5-butyl-2-(3-chlorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-3-6-11-9-13(17)16(15-11)12-7-4-5-10(14)8-12/h4-5,7-8H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZEDXLFPDEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



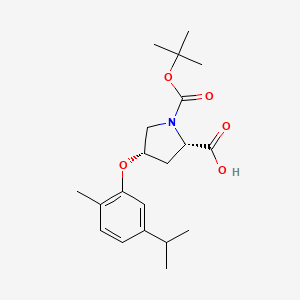

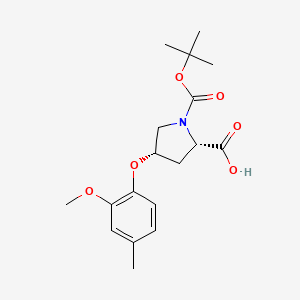
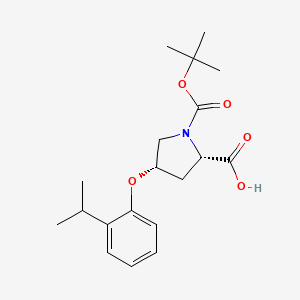

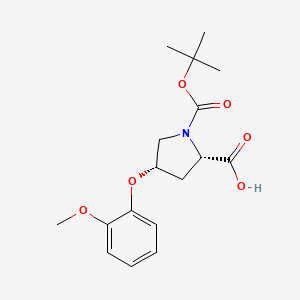

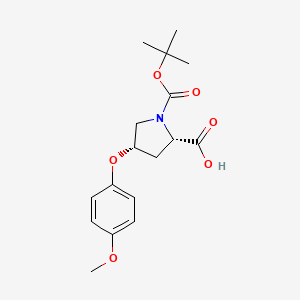
![(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3099683.png)

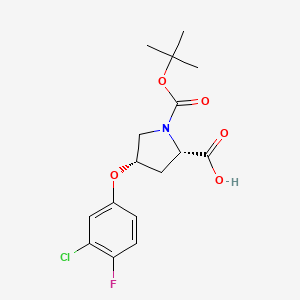
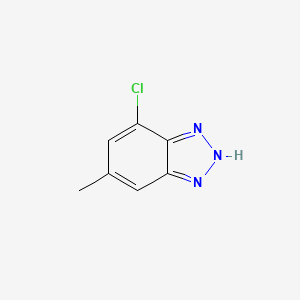
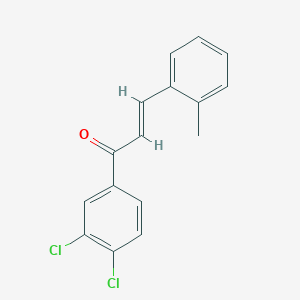
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3099734.png)